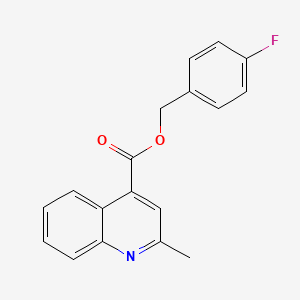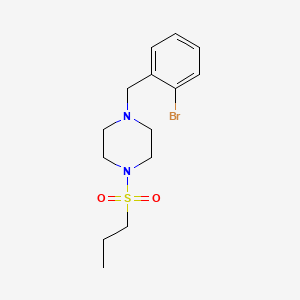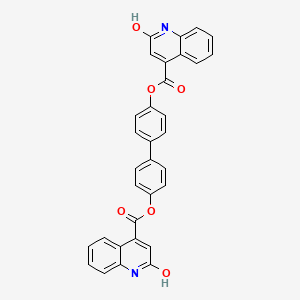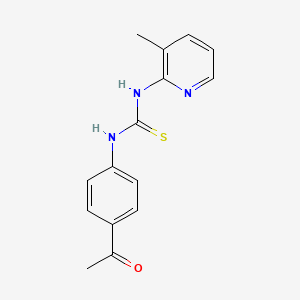![molecular formula C17H14ClN3O8 B14919934 [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B14919934.png)
[2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.
Amidation: The final steps involve amidation reactions to introduce the furan and aminoacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenyl isocyanate
- 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide
Uniqueness
What sets 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-({2-[(2-FURYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14ClN3O8 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C17H14ClN3O8/c18-11-4-3-10(6-12(11)21(26)27)13(22)9-29-16(24)8-19-15(23)7-20-17(25)14-2-1-5-28-14/h1-6H,7-9H2,(H,19,23)(H,20,25) |
InChI Key |
LCLFPXZCZVRYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14919852.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B14919853.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14919855.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919865.png)
![1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14919870.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14919873.png)
![[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B14919874.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14919881.png)

![1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919897.png)


![2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol](/img/structure/B14919911.png)

